molecular formula C9H13N3O4S B1306734 1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid CAS No. 899717-99-8

1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid

Cat. No.: B1306734
CAS No.: 899717-99-8
M. Wt: 259.28 g/mol
InChI Key: GTRGMUITOGQNFD-UHFFFAOYSA-N
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Description

1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C9H13N3O4S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with imidazole sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

Comparison with Similar Compounds

1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(1H-imidazol-5-ylsulfonyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S/c13-9(14)7-1-3-12(4-2-7)17(15,16)8-5-10-6-11-8/h5-7H,1-4H2,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRGMUITOGQNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392624
Record name 1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899717-99-8
Record name 1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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